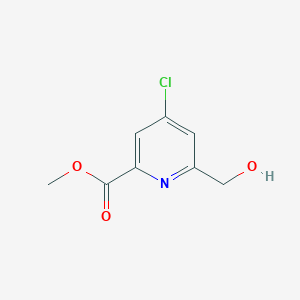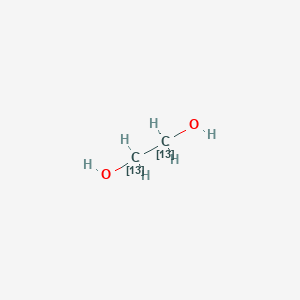
3-乙烯基苯甲醛
描述
3-Vinylbenzaldehyde is an organic compound that features a vinyl group bonded to the aromatic ring of benzaldehyde. Its molecular formula is C9H8O, and it has a molecular weight of 132.16 g/mol . This compound is also known by other names such as 3-Ethenylbenzaldehyde, 3-Formylstyrene, and m-Formylstyrene . It is a versatile building block in organic synthesis and has various applications in scientific research and industry.
科学研究应用
3-Vinylbenzaldehyde has a wide range of applications in scientific research:
Biology: It can be used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
3-Vinylbenzaldehyde (3-VBAL) is a chemical compound that contains a vinyl group bonded to the aromatic ring of benzaldehyde The primary targets of 3-VBAL are not explicitly mentioned in the available literature
Biochemical Pathways
It has been mentioned that 3-vbal can undergo pulsed plasma polymerization , which suggests that it might interact with biological macromolecules and potentially affect various biochemical pathways.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-VBAL is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of 3-VBAL. For instance, the storage temperature for 3-VBAL is recommended to be 2-8°C , suggesting that temperature could affect its stability.
准备方法
3-Vinylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3-Bromobenzaldehyde with pinacol vinylboronate in the presence of palladium diacetate, sodium carbonate, and triphenylphosphine in a mixture of water and N,N-dimethylformamide at 80°C under an inert atmosphere for 12 hours . The reaction yields 3-Vinylbenzaldehyde as a yellowish oil with a yield of approximately 63% .
Industrial production methods for 3-Vinylbenzaldehyde typically involve similar synthetic routes but are optimized for larger-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to improve yield and reduce reaction time.
化学反应分析
3-Vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can undergo electrophilic addition reactions, such as hydrohalogenation, to form substituted products.
Polymerization: The vinyl group can participate in polymerization reactions to form polymers and copolymers.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium diacetate) under various temperature and solvent conditions.
相似化合物的比较
3-Vinylbenzaldehyde can be compared with other similar compounds such as:
4-Vinylbenzaldehyde: Similar structure but with the vinyl group in the para position relative to the aldehyde group.
2-Vinylbenzaldehyde: Similar structure but with the vinyl group in the ortho position relative to the aldehyde group.
4-Vinylaniline: Contains a vinyl group and an amino group attached to the benzene ring.
The uniqueness of 3-Vinylbenzaldehyde lies in its meta-substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
属性
IUPAC Name |
3-ethenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-4-3-5-9(6-8)7-10/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATOVPRCMWIZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275415 | |
| Record name | 3-Vinylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19955-99-8 | |
| Record name | 3-Vinylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Vinylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


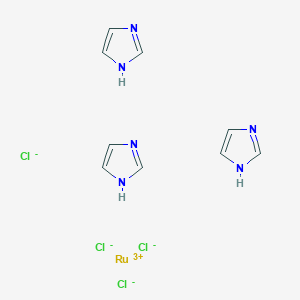
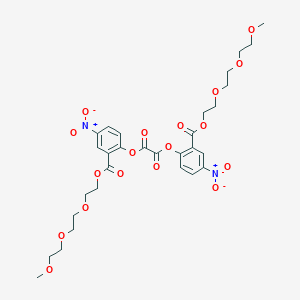

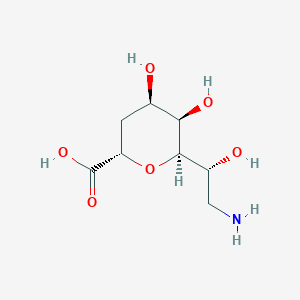
![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)
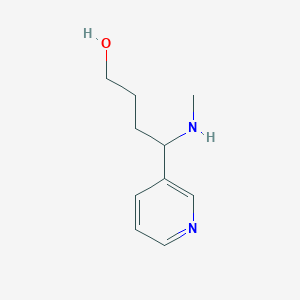
![[(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate](/img/structure/B26578.png)
